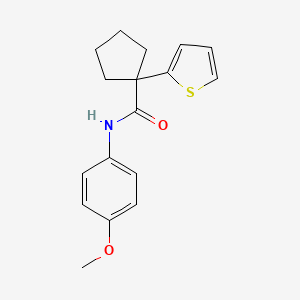
N-(4-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as MT-45, is a synthetic opioid that has been classified as a Schedule I drug by the United States Drug Enforcement Administration (DEA). The drug was first developed in the 1970s as a potential analgesic, but it was never approved for medical use due to its high potential for abuse and addiction. Despite its illegal status, MT-45 has been found in several designer drugs and has been associated with numerous cases of overdose and death.
Scientific Research Applications
PET Imaging in Human Subjects
18F-Mefway PET Imaging of Serotonin 1A Receptors in Humans A Comparison with 18F-FCWAY
This study evaluates 4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide (18F-Mefway) for quantifying 5-HT1A receptors in human subjects. It highlights the potential of 18F-Mefway as a candidate PET radioligand for 5-HT1A receptor imaging, despite its lower distribution volume ratio values compared to 18F-FCWAY, due to its resistance to in vivo defluorination (J. Choi et al., 2015).
Antimicrobial and Antioxidant Studies
Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives
This research involves synthesizing and characterizing various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, with specific focus on the compound N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. The study provides insights into the crystal structure and potential applications in antimicrobial and antioxidant contexts (Cemal Koray Özer et al., 2009).
Synthesis of Lignan Conjugates
Synthesis of lignan conjugates via cyclopropanation Antimicrobial and antioxidant studies
This paper discusses the synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, highlighting their significant antimicrobial and antioxidant properties. Docking studies and ADME results suggest these molecules possess desirable pharmaceutical properties (K. Raghavendra et al., 2016).
Serotonin Receptor Studies
WAY-100635 and GR127935 effects on 5-hydroxytryptamine-containing neurones
This study examines N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2- pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY-100635), a potent and selective 5-HT1A receptor antagonist. The findings contribute to understanding the interactions and inhibitory actions on serotonin neuronal firing, offering insights into the development of serotonin receptor-targeted therapeutics (R. Craven et al., 1994).
Quantitative Analysis in PET Studies
Quantitative analysis of [carbonyl-(11)C]WAY-100635 PET studies
This research assesses various modeling strategies for the quantitative analysis of [carbonyl-(11)C]WAY-100635, a PET radioligand for imaging 5-HT(1A) receptors. The findings contribute to the development of better imaging and diagnostic approaches in neuroscience and pharmacology (R. Gunn et al., 2000).
properties
IUPAC Name |
N-(4-methoxyphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-20-14-8-6-13(7-9-14)18-16(19)17(10-2-3-11-17)15-5-4-12-21-15/h4-9,12H,2-3,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEBCQQMFHBCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

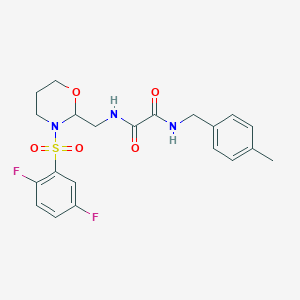
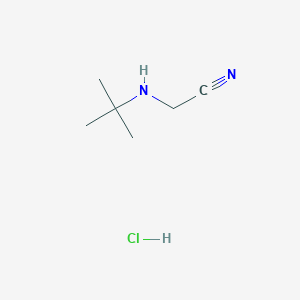
![5-chloro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2727438.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2727440.png)


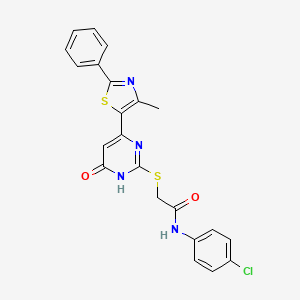

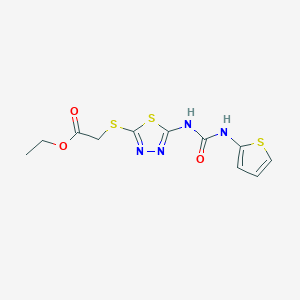

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2727453.png)
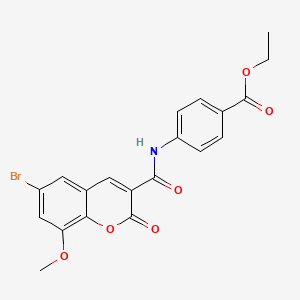
![1-[5-(Furan-2-yl)thiophen-2-yl]-2-[(9-methylpurin-6-yl)amino]ethanol](/img/structure/B2727455.png)
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2727456.png)